![molecular formula C18H19NO4S B377868 2-[(2-metoxibenzoil)amino]-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo CAS No. 403846-29-7](/img/structure/B377868.png)

2-[(2-metoxibenzoil)amino]-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

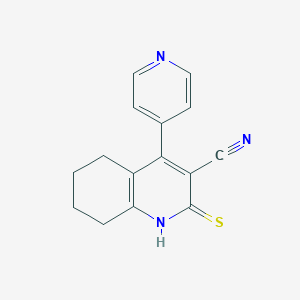

“Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound. It is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This compound has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H20N2O4S2 . The structure includes a cyclopenta[b]thiophene ring, which is a five-membered ring containing sulfur and carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and acylation . The amino-ester reacts with ethyl isothiocyanate in a cyclization reaction to form a thiazinone ring . The amino-ester is then acylated with chloroacetyl chloride to form the acylated ester .Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

Los derivados de tiofeno se han sintetizado y estudiado por sus propiedades antimicrobianas. Podrían utilizarse para desarrollar nuevos tratamientos contra diversas infecciones bacterianas y fúngicas .

Química Medicinal

En química medicinal, los tiofenos son valiosos para crear bibliotecas combinatorias en la búsqueda de moléculas líderes con potencial terapéutico .

Actividad Biológica

Los análogos basados en tiofeno se exploran para una variedad de efectos biológicos, lo que los convierte en un foco para los científicos que desarrollan compuestos avanzados .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-12-8-6-10-14(12)24-17(15)19-16(20)11-7-4-5-9-13(11)22-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEPWDCYSZEVAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B377785.png)

![Thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide](/img/structure/B377789.png)

![2-[2-(3,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B377792.png)

![N-{3-[(4-chloroanilino)carbonyl]-4-phenyl-2-thienyl}-2-furamide](/img/structure/B377794.png)

![2-[(4-methylbenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377796.png)

![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377797.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxospiro[6,8-dihydro-1H-quinoline-4,1'-cyclohexane]-3-carbonitrile](/img/structure/B377798.png)

![2-[(4-Bromo-benzylidene)-hydrazono]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thiazolidin-4-one](/img/structure/B377799.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B377805.png)